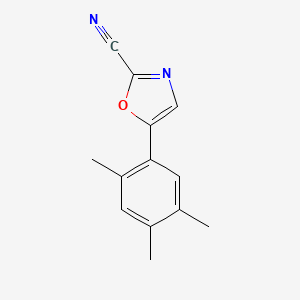
5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile
Vue d'ensemble
Description
5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile (5-TMPOC) is a chemical compound with a unique structure, consisting of an oxazole ring connected to a carbonitrile group. The compound has been studied extensively in the scientific community due to its potential applications in a variety of fields, from drug development to materials science.
Applications De Recherche Scientifique
Anticancer Activity
5-Arylsulfonyl-1,3-oxazole-4-carbonitriles, a category that includes compounds similar to 5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile, have been synthesized and evaluated for their in vitro anticancer properties. These compounds exhibit significant growth inhibitory and cytostatic activities against cancer cell lines, particularly leukemia, renal, and breast cancer subpanels. Their high selectivity and potency in inhibiting cancer cell growth suggest potential use in developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Heterocyclic Chemistry
The synthesis and reactivity of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, including reactions with hydrazine hydrate leading to novel heterocyclic compounds, have been explored. These studies contribute to the understanding of heterocyclic chemistry and provide new pathways for synthesizing complex oxazole derivatives with potential biological activities (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Antiviral Activity
Derivatives of 1,3-oxazole-4-carbonitrile, structurally related to 5-(2,4,5-Trimethylphenyl)oxazole-2-carbonitrile, have been synthesized and tested for their antiviral activities against human cytomegalovirus (HCMV). Some of these derivatives exhibited significant antiviral activity, surpassing that of standard antiviral drugs, indicating their potential for developing new anti-HCMV therapies (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).
Synthetic Chemistry
The synthesis and characterization of novel oxazole derivatives, including reactions leading to diverse heterocyclic compounds, are crucial areas of research. These studies provide valuable insights into the chemical properties of oxazoles and their potential applications in various fields, including pharmaceuticals and materials science (Shablykin, Brovarets, & Drach, 2007).
Propriétés
IUPAC Name |
5-(2,4,5-trimethylphenyl)-1,3-oxazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-4-10(3)11(5-9(8)2)12-7-15-13(6-14)16-12/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTRBXVVTPTFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CN=C(O2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480848.png)
![1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480850.png)
![6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480854.png)
![1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480855.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480857.png)
![1-methyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480858.png)
![1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480860.png)
![1-(prop-2-yn-1-yl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480861.png)
![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480864.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1480865.png)
![1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480867.png)
![1-(2-chloroethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480868.png)
![methyl 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480869.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480871.png)